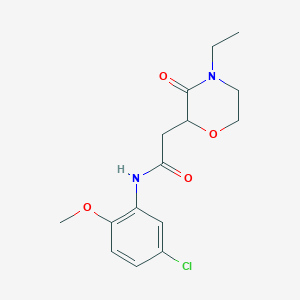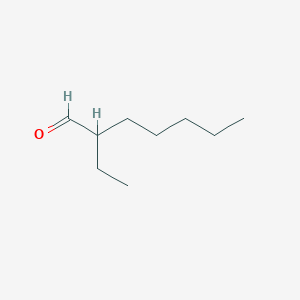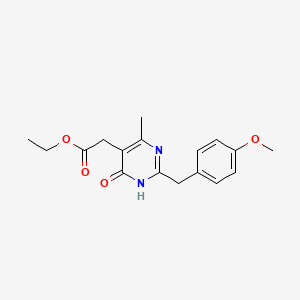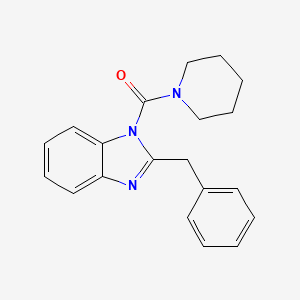
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chlorinated methoxyphenyl group and a morpholinyl acetamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves multiple steps:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Synthesis of the morpholinyl acetamide intermediate: This step involves the reaction of morpholine with ethyl chloroacetate under basic conditions to form 4-ethyl-3-oxomorpholine.
Coupling of intermediates: The final step involves the coupling of the 5-chloro-2-methoxyphenyl intermediate with the morpholinyl acetamide intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(4-methyl-3-oxomorpholin-2-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H19ClN2O4 |
|---|---|
Peso molecular |
326.77 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-18-6-7-22-13(15(18)20)9-14(19)17-11-8-10(16)4-5-12(11)21-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) |
Clave InChI |
NLFAQTBSCDETMG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)




![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)


![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12122241.png)



